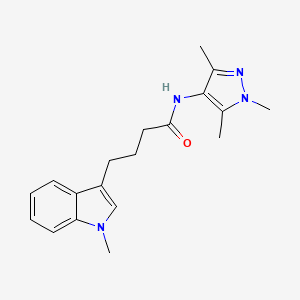![molecular formula C19H17N3O4 B12178544 N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12178544.png)
N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes an acetylamino group, a methoxyphenyl group, and a dihydroquinoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:
Formation of the Dihydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Acetylamino Group: This step involves the acetylation of an amino group using acetic anhydride or acetyl chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The methoxy and acetylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinoline derivatives with hydroxyl or amino groups.
科学的研究の応用
N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Biology: It can be used to study the effects of specific functional groups on biological activity and to develop new chemical tools for biological research.
作用機序
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.
類似化合物との比較
Similar Compounds
- N-[5-(acetylamino)-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-methyl ester
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its dihydroquinoline core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the acetylamino and methoxy groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C19H17N3O4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-(5-acetamido-2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-11(23)21-12-7-8-17(26-2)16(9-12)22-19(25)14-10-20-15-6-4-3-5-13(15)18(14)24/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25) |
InChIキー |
HDIMFSUWXDIJFF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B12178470.png)
![4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B12178474.png)
![methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B12178478.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B12178482.png)

![6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12178500.png)
![N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B12178507.png)
![1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B12178510.png)
![N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide](/img/structure/B12178519.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178529.png)
![3-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12178530.png)

